![molecular formula C20H41NO2Sn B2728962 叔丁基-N-[(E)-3-三丁基锡基丙烯基]氨基甲酸酯 CAS No. 139111-44-7](/img/structure/B2728962.png)

叔丁基-N-[(E)-3-三丁基锡基丙烯基]氨基甲酸酯

货号 B2728962

CAS 编号:

139111-44-7

分子量: 446.263

InChI 键: ZWBSCNSTISCAPA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

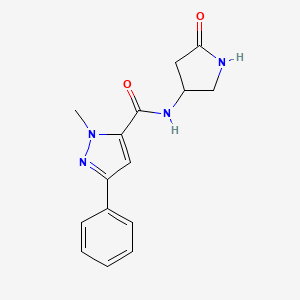

“tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate” is a chemical compound. It is a type of carbamate, which are organic compounds derived from carbamic acid . The tert-butyl group in the compound can be deprotected under acidic conditions . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

Carbamate synthesis typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl carbamate, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Carbamates, including tert-butyl carbamates, can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.科学研究应用

Organic Synthesis and Palladium-Catalyzed Reactions

- Application : tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate (abbreviated as t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc) serves as a versatile building block in organic synthesis. Specifically, it participates in palladium-catalyzed reactions, leading to the formation of N-Boc-protected anilines . These anilines find use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Tetrasubstituted Pyrroles

- Application : Researchers have harnessed t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc for the synthesis of tetrasubstituted pyrroles. These pyrroles contain ester or ketone groups at the C-3 position. Pyrroles are essential heterocyclic compounds with diverse biological activities, making them valuable targets in drug discovery and materials science .

Chiral Selective Reductions

- Application : Ketoreductases have been employed to perform chiral selective reductions on t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc. The resulting product, tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, holds promise for targeted biotransformation. Such chemoenzymatic approaches contribute to green chemistry and asymmetric synthesis .

Natural Product Synthesis

- Application : ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate derived from t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc, plays a pivotal role in the synthesis of jaspine B. Jaspine B, isolated from marine sponges, exhibits cytotoxic activity against several human carcinoma cell lines. The efficient synthesis of this natural product relies on t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc as a key building block .

Chemical Transformations and Biosynthetic Pathways

- Application : Beyond its direct use, the tert-butyl group in t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc finds relevance in chemical transformations and biosynthetic pathways. Understanding its behavior sheds light on both synthetic and natural processes .

Mass Spectrometry and Chromatography

- Application : Researchers utilize t-BuN[(E)-3-SnBu3allyl]C(O)NHBoc in mass spectrometry and chromatography applications. Whether as a reference standard or a sample manipulation reagent, its role is critical in analytical chemistry .

属性

IUPAC Name |

tert-butyl N-[(E)-3-tributylstannylprop-2-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14NO2.3C4H9.Sn/c1-5-6-9-7(10)11-8(2,3)4;3*1-3-4-2;/h1,5H,6H2,2-4H3,(H,9,10);3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBSCNSTISCAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2728879.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2728880.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2728881.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate](/img/structure/B2728886.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)

![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)